1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one
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Overview
Description
1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one, also known as BMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. BMPP is a member of the chalcone family of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the Akt/mTOR and MAPK/ERK signaling pathways. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound in vivo.
Future Directions
There are several future directions for research on 1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in inflammatory diseases and other conditions, and the investigation of its toxicity and pharmacokinetics in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe in biological imaging. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Synthesis Methods
1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of 4-biphenylcarboxaldehyde and 2-methoxyacetophenone in the presence of a base catalyst. Other methods include the Knoevenagel reaction and the aldol condensation reaction. The synthesis of this compound is relatively straightforward, and the compound can be obtained in high yield and purity.
Scientific Research Applications
1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one has been studied extensively for its potential applications in various scientific fields. One of its primary applications is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Properties
IUPAC Name |
(E)-3-(2-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-22-10-6-5-9-20(22)23-16-15-21(24)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16,23H,1H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZYSMDKEHODRR-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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